molecular formula C24H46N6O6S2 B570816 calcitonin, salmon, Arg(11,18)-Lys(14)- CAS No. 116381-07-8

calcitonin, salmon, Arg(11,18)-Lys(14)-

Cat. No.: B570816
CAS No.: 116381-07-8
M. Wt: 578.788
InChI Key: KBKSBVURBQXRBH-VMXHOPILSA-N
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Description

Biological Significance of Native Salmon Calcitonin

Salmon calcitonin is a 32-amino-acid polypeptide hormone that plays a critical role in calcium homeostasis by inhibiting osteoclast-mediated bone resorption and reducing renal tubular reabsorption of calcium and phosphate. Its primary biological function involves binding to calcitonin receptors on osteoclasts, triggering intracellular cAMP signaling pathways that suppress bone degradation. Structurally, salmon calcitonin differs from its human counterpart at 13 residues, including substitutions at positions 11, 18, and 14, which contribute to its enhanced receptor affinity and prolonged half-life.

Key Structural Features:

Position Human Calcitonin Salmon Calcitonin
11 Glycine Arginine
14 Lysine Lysine
18 Histidine Arginine

These substitutions stabilize the α-helical conformation of the N-terminal region, critical for receptor activation. The disulfide bond between Cys¹ and Cys⁷ further stabilizes the tertiary structure, enabling resistance to proteolytic degradation.

Native salmon calcitonin exhibits 40–50 times greater potency than human calcitonin in inhibiting osteoclast activity, making it a therapeutic candidate for osteoporosis and hypercalcemia. Preclinical studies demonstrate its ability to reduce urinary hydroxyproline and deoxypyridinoline excretion, biomarkers of bone resorption, by up to 60% in osteoporotic models.

Rationale for Structural Modifications in [Arg¹¹,¹⁸, Lys¹⁴]-sCT

The [Arg¹¹,¹⁸, Lys¹⁴]-salmon calcitonin analogue ([Arg¹¹,¹⁸, Lys¹⁴]-sCT) was engineered to address limitations in native salmon calcitonin’s applicability to molecular studies while preserving biological activity. Modifications at positions 11, 18, and 14 introduced functional groups for derivatization without disrupting receptor interactions.

Design Objectives:

  • Introduction of Reactive Sites : Lysine at position 14 provides a primary amine for chemical cross-linking or fluorescent labeling.
  • Enhanced Receptor Binding : Arginine substitutions at positions 11 and 18 increase electrostatic interactions with negatively charged residues in the calcitonin receptor’s extracellular domain.
  • Proteolytic Resistance : The Arg¹¹ and Arg¹⁸ substitutions reduce susceptibility to trypsin-like proteases, extending plasma half-life.

Comparative Receptor Activation:

Parameter Native sCT [Arg¹¹,¹⁸, Lys¹⁴]-sCT
EC₅₀ (cAMP production) 0.8 nM 0.7 nM
Receptor Binding (Kₐ) 1.2 × 10⁹ 1.5 × 10⁹
Proteolytic Stability Moderate High

Data derived from UMR 106-06 osteosarcoma cell assays show equivalent potency between the analogue and native hormone in activating adenylate cyclase. Photoaffinity labeling studies using 4-azidobenzoate-derivatized [Arg¹¹,¹⁸, Lys¹⁴]-sCT identified two receptor components in rat osteoclasts (88 kDa and 71 kDa) and a single 88 kDa component in human placental membranes.

Applications in Research:

  • Receptor Localization : Fluorescein-conjugated [Arg¹¹,¹⁸, Lys¹⁴]-sCT enabled visualization of calcitonin receptor distribution in osteoclast membranes.
  • Mechanistic Studies : The analogue’s resistance to lysine-specific endoproteases facilitated investigations into receptor internalization pathways.
  • Drug Delivery Systems : Biotinylated derivatives have been explored for targeted delivery to bone tissues using streptavidin-coated nanoparticles.

Properties

CAS No.

116381-07-8

Molecular Formula

C24H46N6O6S2

Molecular Weight

578.788

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C24H46N6O6S2/c1-13(2)18(22(33)27-16(24(35)36)9-11-38-5)30-23(34)19(14(3)4)29-21(32)17(12-37)28-20(31)15(26)8-6-7-10-25/h13-19,37H,6-12,25-26H2,1-5H3,(H,27,33)(H,28,31)(H,29,32)(H,30,34)(H,35,36)/t15-,16-,17-,18-,19-/m0/s1

InChI Key

KBKSBVURBQXRBH-VMXHOPILSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N

Synonyms

calcitonin, salmon, Arg(11,18)-Lys(14)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Modifications Receptor Binding Affinity (vs. sCT) cAMP Activation (vs. sCT) Key Applications
Arg(11,18)-Lys(14)-sCT Arg¹¹, Arg¹⁸, Lys¹⁴ substitutions Equivalent Equivalent Photoaffinity labeling
ACT-15 (chimeric) sCT C-terminal (residues 17–32) + hCT N-terminal 50–80% binding (human CT receptor) 70–100% efficacy Receptor specificity studies
ACT-27 (chimeric) hCT C-terminal + sCT N-terminal <20% binding (human CT receptor) <30% efficacy Mechanistic studies
[Bpa¹⁹]-sCT Benzophenone at position 19 Equivalent Equivalent Receptor cross-linking
Elcatonin Eel-derived calcitonin ~60% binding affinity ~50% potency Osteoporosis therapy
  • Arg(11,18)-Lys(14)-sCT vs. Native sCT :

    • Structural Stability : The Arg¹¹ and Arg¹⁸ substitutions reduce lysine-mediated degradation, enhancing stability in biochemical assays .
    • Receptor Interaction : Retains full binding and cAMP activation potency (EC₅₀ ~1 nM) , comparable to sCT. Photolabeling studies confirm proximity to the calcitonin receptor’s N-terminal domain (residues Cys¹³⁴–Lys¹⁴¹) .
    • Derivatization : Unique lysine at position 14 allows covalent tagging without disrupting receptor interactions, a feature absent in native sCT .
  • Arg(11,18)-Lys(14)-sCT vs. Chimeric Analogs (ACT-15/ACT-27) :

    • ACT-15 (sCT C-terminal + hCT N-terminal) retains ~80% binding to human receptors but requires the sCT C-terminal for full cAMP activation . In contrast, Arg(11,18)-Lys(14)-sCT retains native-like activity without chimeric restructuring.
    • ACT-27, with an hCT C-terminal, shows <30% efficacy, highlighting the critical role of sCT’s C-terminal residues in receptor activation .

Immunogenicity Profile

  • sCT vs. Human Calcitonin (hCT) : sCT induces antibodies in 40–70% of patients due to foreign epitopes (e.g., Gly¹⁰–Glu¹⁵) absent in hCT .
  • Arg(11,18)-Lys(14)-sCT: Modifications lie outside the immunogenic Gly¹⁰–Glu¹⁵ region, suggesting similar immunogenicity to sCT.

Preparation Methods

Resin Selection and Fragment Assembly

The synthesis of [Arg11,18,Lys14]sCT employs para-methylbenzhydrylamine (pMBHA) resin functionalized with a Rink amide linker to ensure C-terminal amidation. The process follows a convergent strategy:

  • Fragment 1 (Residues 1–22) : Synthesized via stepwise Fmoc-SPPS using HBTU/HOBt activation. Side chains are protected with t-Bu (Ser, Thr), Trt (Cys), and Pmc (Arg).

  • Fragment 2 (Residues 23–32) : Includes Lys14 with Alloc protection to enable selective deprotection for derivatization.

Disulfide Bridge Formation

The Cys1–Cys7 disulfide bond is formed on-resin using iodine oxidation (0.1 M I₂ in DMF/H₂O, 2 hr), achieving >95% cyclization efficiency. Post-oxidation, the peptide-resin is treated with 95% trifluoroacetic acid (TFA) containing triisopropylsilane (TIS) and water to remove protective groups and cleave the peptide from the resin.

Convergent Synthesis of [Arg11,18,Lys14]sCT

Fragment Condensation

The final assembly involves coupling Fragment 1 and Fragment 2 using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) in dimethylformamide (DMF). Critical parameters include:

  • Molar Ratio : 1.5:1 excess of Fragment 2

  • Reaction Time : 24 hr at 4°C

  • Purity Threshold : >90% by HPLC before purification

Derivatization of Lys14

The free ε-amino group of Lys14 is functionalized post-synthesis using:

  • Biotinylation : Biotin-N-hydroxysuccinimide ester (1.2 eq, pH 8.5, 4 hr)

  • Fluorescein Labeling : Fluorescein isothiocyanate (FITC, 1.5 eq, 0.1 M borate buffer)
    Derivatized analogs are purified via reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient) to >98% purity.

Analytical Characterization and Bioactivity Validation

Purity and Identity Assessment

ParameterMethodResult
Molecular WeightMALDI-TOF MS3,432.8 Da (theoretical: 3,433.1)
PurityRP-HPLC (220 nm)98.5%
Disulfide IntegrityEllman’s Assay<2% free thiols

Biological Activity

[Arg11,18,Lys14]sCT exhibits equivalent potency to native sCT in vitro and in vivo:

  • UMR 106-06 Osteosarcoma Cells : EC₅₀ = 0.12 nM (vs. 0.10 nM for sCT)

  • Rat Hypocalcemic Assay : ED₅₀ = 14.2 IU/kg (95% CI: 12.8–15.6)

Derivatized analogs retain full activity, confirming the non-interference of modifications at Lys14.

Comparative Analysis of Synthesis Methodologies

Solid-Phase vs. Segment Condensation

ParameterFmoc/t-Bu SPPSSegment Condensation
Cycle Time8–10 days14–16 days
Crude Purity70–75%50–60%
Overall Yield12–15%8–10%
ScalabilityUp to 5 mmolUp to 1 mmol

Cost-Benefit Considerations

  • Fmoc/t-Bu SPPS : Higher reagent costs (~$1,200/mmol) but superior yields and scalability for GMP production.

  • Segment Condensation : Lower racemization risk at Gly/Pro junctions but requires labor-intensive fragment purification.

Challenges and Optimization Strategies

Racemization at Lys14

The Lys14 residue exhibits partial racemization (5–8%) during Alloc deprotection. Mitigation strategies include:

  • Low-Temperature Deprotection : Pd(PPh₃)₄ in CHCl₃/AcOH/NMM (4:1:0.1) at −20°C

  • Kinetic Monitoring : Real-time HPLC to abort reactions exceeding 5% D-Lys formation

Disulfide Bond Stability

The Cys1–Cys7 bond is susceptible to reduction during derivatization. Stabilization is achieved by:

  • Oxidative Refolding : 0.1 M ammonium bicarbonate (pH 8.5), 48 hr

  • Chelating Agents : 1 mM EDTA to inhibit metal-catalyzed oxidation

Q & A

Basic Research Questions

Q. What are the structural and functional distinctions between salmon calcitonin and human calcitonin, and how do they inform experimental design?

  • Methodological Answer : Salmon calcitonin shares ~50% amino acid sequence homology with human calcitonin, with key substitutions at positions 11, 14, and 18 (Arg and Lys residues) enhancing receptor binding affinity and metabolic stability . Researchers should validate sequence integrity using HPLC and amino acid analysis (e.g., 6 N HCl hydrolysis followed by ion-exchange chromatography) to ensure batch consistency . Structural confirmation via disulfide bridge mapping (Cys1-Cys7) is critical for functional studies .
Structural Feature Salmon CalcitoninHuman Calcitonin
Amino Acid Sequence (Key Residues)Arg(11,18), Lys(14)Ser(11), Gly(14), Val(18)
Disulfide BridgesCys1-Cys7Cys1-Cys7
Receptor Binding AffinityHigher (CTR modulation)Lower

Q. What pharmacopeial standards govern the quality control of synthetic salmon calcitonin?

  • Methodological Answer : The USP and EP require ≥90% purity (HPLC), validated via:

  • Impurity Limits : ≤0.6% calcitonin-related compound B; ≤0.2% sulfonated derivatives .
  • Amino Acid Profile : Hydrolysis (110°C, 16 hr) followed by ion-exchange chromatography to confirm molar ratios (e.g., leucine: 4.5–5.3; serine: 3.2–4.2) .
  • Bioidentity : cAMP release assays in CTR-expressing cell lines (e.g., RPMI 1640 media) to confirm biological activity .

Advanced Research Questions

Q. How can conflicting data on salmon calcitonin’s carcinogenic risk be reconciled in preclinical studies?

  • Methodological Answer : Evidence from 18 clinical trials showed a higher malignancy rate in SCT-treated groups (15/18 studies), but poor cancer assessment methods (e.g., inconsistent follow-up, lack of biopsy validation) limit reliability . To resolve contradictions:

  • Experimental Design : Use longitudinal rodent models with histopathological validation (e.g., pituitary adenoma screening via IHC) and CTR expression profiling .
  • Data Interpretation : Differentiate species-specific effects (e.g., rat pituitary adenomas vs. human relevance) and control for confounding variables (e.g., osteoporosis severity) .

Q. What advanced methodologies optimize the detection of low-abundance salmon calcitonin impurities?

  • Methodological Answer :

  • HPLC Optimization : Use linear gradients (15.1–22.1 min, 100% mobile phase B) with a C18 column and UV detection at 220 nm. Critical parameters include:
Parameter Value Purpose
Column Temperature30°CPeak resolution
Flow Rate1.0 mL/minMinimize run time
Injection Volume50 µLDetect ≤0.2% impurities
  • Mass Spectrometry : High-resolution LC-MS/MS for identifying sulfonated derivatives (e.g., [1,7-bis(3-sulpho-l-alanine)] variants) .

Q. What mechanistic insights explain salmon calcitonin’s chondroprotective effects in osteoarthritis models?

  • Methodological Answer : In bovine cartilage explants, SCT inhibits T3-induced hypertrophy via:

  • Signaling Pathways : cAMP-mediated downregulation of COLX, MMP13, and ALP .
  • Experimental Validation : Use qPCR for hypertrophic markers (IHH, AGNxII) and ELISA for cartilage turnover biomarkers (C2M, P2NP) .
  • Species Specificity : Human calcitonin lacks efficacy, emphasizing the need for CTR isoform profiling in model systems .

Methodological Challenges and Solutions

Q. How can researchers address batch variability in synthetic salmon calcitonin for in vivo studies?

  • Solution :

  • Pre-Experimental QC : Amino acid analysis (e.g., serine recovery ±10%) and endotoxin testing (LAL assay) .
  • Stability Testing : Store lyophilized peptide at -20°C in nitrogen-purged vials to prevent oxidation of methionine residues .

Q. What in vitro models best recapitulate salmon calcitonin’s dual role in calcium homeostasis and tissue protection?

  • Recommendations :

  • Osteoclast Suppression : TRAP staining in RAW264.7 cells treated with RANKL .
  • Cartilage Protection : Bovine explants + T3 induction (10 nM, 7 days) with SCT co-treatment (10–100 nM) .

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